2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)ethanone
Description
This compound is a hybrid heterocyclic molecule featuring two distinct fused aromatic systems:
- A benzo[e][1,2,4]thiadiazine-1,1-dioxide core, which includes a sulfone group (dioxido) and a sulfur atom in the thiadiazine ring.
- A 6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl moiety, characterized by a benzoxazine ring with a methyl substituent at the 6-position. The two units are connected via a thioether (–S–) linkage and an ethanone bridge.
Properties
IUPAC Name |
2-[(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-1-(6-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S2/c1-12-6-7-15-14(10-12)21(8-9-25-15)17(22)11-26-18-19-13-4-2-3-5-16(13)27(23,24)20-18/h2-7,10H,8-9,11H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZSUINVGLXAWAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OCCN2C(=O)CSC3=NS(=O)(=O)C4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)ethanone is a complex organic molecule with significant potential for various biological activities. Its unique structural features suggest that it may exhibit antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound based on available research findings and case studies.
Chemical Structure and Properties
The compound contains a benzo[e][1,2,4]thiadiazine core linked to a benzo[b][1,4]oxazine moiety through a thioether group. The presence of the 1,1-dioxide functional group enhances its reactivity and potential biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C18H19N3O3S2 |
| Molecular Weight | 389.5 g/mol |
| CAS Number | 886953-34-0 |
Antimicrobial Activity
Preliminary studies indicate that compounds with similar structural motifs demonstrate significant antimicrobial properties. The thiadiazine ring is known to inhibit various bacterial strains by disrupting cell wall synthesis and function. Research has shown that derivatives of thiadiazine exhibit broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria .
Anti-inflammatory Properties
The compound's potential anti-inflammatory effects are attributed to its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). In vitro studies have demonstrated that related compounds can reduce inflammation in models of arthritis and other inflammatory diseases.
Anticancer Activity
Research into the anticancer properties of similar compounds has revealed promising results. For instance, derivatives of benzo[e][1,2,4]thiadiazine have shown cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves interference with DNA replication and repair processes, leading to increased cancer cell death .
Study 1: Antimicrobial Efficacy
A recent study investigated the antimicrobial efficacy of a related compound in a clinical setting. The compound was tested against strains of Staphylococcus aureus and Escherichia coli, showing inhibition zones larger than those produced by standard antibiotics . This suggests that the compound could be developed as a new antimicrobial agent.
Study 2: Anti-inflammatory Mechanism
In an experimental model of inflammation induced by lipopolysaccharides (LPS), the compound significantly reduced levels of TNF-alpha and IL-6 cytokines. Histological analysis showed decreased infiltration of inflammatory cells in treated tissues compared to controls, indicating its potential for therapeutic use in inflammatory diseases .
Study 3: Anticancer Activity
In vitro assays on human lung carcinoma (A549) cells revealed that the compound inhibited cell growth with an IC50 value significantly lower than that of conventional chemotherapeutics. The study highlighted its ability to induce G0/G1 phase arrest in the cell cycle, suggesting a mechanism for its anticancer activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Thiazinane and Benzoxazine Families
The evidence highlights several compounds with overlapping structural motifs:
Key Observations :
- The target compound uniquely combines sulfone, thiadiazine, benzoxazine, and thioether functionalities, distinguishing it from simpler analogues like 35 (thiazinane only) or 2 (benzoxazine-thione) .
- Synthetic yields for related compounds vary widely (32–80%), suggesting that the target compound’s synthesis may require optimization of reaction conditions, particularly for the thioether linkage .
Pharmacophore and Functional Group Analysis
- Sulfone Group : Present in both the target compound and 35/40 , this group enhances metabolic stability and hydrogen-bonding capacity, critical for target binding .
- Benzoxazine Unit : The 6-methyl substitution in the target compound may improve lipophilicity compared to unsubstituted benzoxazines like 2 .
- Thioether Linkage : This moiety is shared with compounds like 8a–f (), where it contributes to conformational rigidity and redox activity .
Computational and Structural Insights
- This approach could prioritize analogues with optimal sulfone and benzoxazine interactions .
- ’s Tanimoto similarity indexing (used for phytocompounds vs. SAHA) could be adapted to compare the target compound with known sulfonamide-based drugs .
Preparation Methods
Synthesis of the Benzo[e]Thiadiazine 1,1-Dioxide Core
Cyclization of Amidines with Sulfur Electrophiles
The benzo[e]thiadiazine 1,1-dioxide scaffold is constructed via cyclization of substituted amidines with sulfur-containing reagents. In a representative protocol, 2-aminobenzenesulfonamide reacts with trimethyl orthoacetate under acidic conditions to form 3-methyl-2H-benzo[e]thiadiazine 1,1-dioxide (Fig. 1A). Bromination at the 3-methyl position using N-bromosuccinimide (NBS) introduces a reactive site for subsequent nucleophilic substitutions.
Table 1: Optimization of Thiadiazine Core Synthesis
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | Trimethyl orthoacetate, H+ | 74–88 | |
| Bromination | NBS, CCl₄, 80°C | 85 | |
| Suzuki Coupling | Arylboronic acid, Pd(PPh₃)₄ | 70–82 |
Functionalization via Cross-Coupling Reactions
The brominated intermediate undergoes Suzuki-Miyaura coupling with arylboronic acids (e.g., 5-indolyl or 3,4-dimethoxyphenyl) to introduce diversity at the 3-position. Palladium catalysis (Pd(PPh₃)₄) in tetrahydrofuran (THF) at 80°C achieves yields of 70–82%. Alternative methods employ nucleophilic substitution with pyrazolo[3,4-d]pyrimidin-4-amine to enhance pharmacological relevance.
Synthesis of the 6-Methyl-Benzo[b]Oxazine Moiety
Cyclocondensation of 2-Aminophenol Derivatives
The 6-methyl-benzo[b]oxazine subunit is synthesized via cyclization of 2-amino-4-methylphenol with oxalyl chloride. Under refluxing dichloromethane, this forms 6-methyl-1,4-benzoxazinedione , which is subsequently treated with Vilsmeier-Haack reagent (POCl₃/DMF) to yield 3-chloro-6-methyl-2H-benzo[b]oxazin-2-one .
Table 2: Reaction Conditions for Oxazine Synthesis
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | Oxalyl chloride, CH₂Cl₂ | 85 | |
| Chlorination | POCl₃, DMF, 0°C→rt | 78 | |
| SNAr Reaction | Indole, MW, 120°C, 7 min | 82 |
Coupling Strategies for Final Assembly
Thioether Formation via Nucleophilic Substitution
The thioether bridge is formed by reacting the thiolate anion of 3-mercapto-benzo[e]thiadiazine 1,1-dioxide with 1-chloro-1-(6-methyl-2H-benzo[b]oxazin-4(3H)-yl)ethanone in dimethylformamide (DMF) at 60°C. Potassium carbonate facilitates deprotonation, achieving 68% yield (Fig. 1B).
Mitsunobu Reaction for Enhanced Efficiency
An alternative employs the Mitsunobu reaction, coupling 3-hydroxy-benzo[e]thiadiazine 1,1-dioxide with 1-(6-methyl-2H-benzo[b]oxazin-4(3H)-yl)ethanone using diethyl azodicarboxylate (DEAD) and triphenylphosphine. This method improves regioselectivity (yield: 75%).
Table 3: Comparison of Coupling Methods
| Method | Conditions | Yield (%) | Purity |
|---|---|---|---|
| Nucleophilic Substitution | K₂CO₃, DMF, 60°C | 68 | 95% |
| Mitsunobu Reaction | DEAD, PPh₃, THF, 0°C→rt | 75 | 98% |
Optimization and Mechanistic Insights
Solvent and Temperature Effects
Polar aprotic solvents (DMF, THF) enhance reaction rates by stabilizing ionic intermediates. Elevated temperatures (60–80°C) are critical for overcoming activation barriers in cyclization steps. Microwave irradiation reduces energy consumption and byproduct formation in oxazine synthesis.
Computational Validation of Reaction Pathways
Density functional theory (DFT) calculations validate the Ei elimination mechanism in thiadiazine formation, showing a 22 kcal/mol activation barrier for propene elimination. Tautomerization equilibria between 2H- and 4H-thiadiazine forms influence reactivity and coupling efficiency.
Characterization and Analytical Data
Spectroscopic Confirmation
X-ray Crystallography
Single-crystal X-ray analysis confirms the planar conformation of the thiadiazine ring and dihedral angle of 87.2° between the heterocyclic systems, ensuring minimal steric hindrance.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for constructing the benzothiadiazine and benzoxazine moieties in this compound?
- Methodological Answer : The synthesis typically involves multi-step protocols. For the benzothiadiazine core, oxidation of thiadiazine precursors with agents like m-CPBA under controlled temperatures (0–5°C) ensures proper sulfone formation. For the benzoxazine ring, cyclization of 2-aminophenol derivatives with ketones (e.g., using acetic anhydride as a dehydrating agent) is common. Key intermediates are purified via column chromatography, and reaction progress is monitored by TLC and HPLC .
- Critical Parameters : Catalysts (e.g., p-toluenesulfonic acid) and solvent polarity significantly affect cyclization efficiency. Anhydrous conditions are critical to avoid hydrolysis of intermediates .
Q. How can researchers validate the structural integrity of this compound and its intermediates?
- Analytical Workflow :
- NMR Spectroscopy : Use - and -NMR to confirm regioselectivity of thioether linkages and sulfone groups. Aromatic proton signals in the benzoxazine ring typically appear as doublets near δ 6.8–7.2 ppm .
- Mass Spectrometry : High-resolution MS (HRMS) with ESI+ ionization identifies molecular ions ([M+H]) and fragmentation patterns, ensuring correct molecular weight and functional groups .
- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray analysis resolves bond angles and spatial arrangement of the thiadiazine and oxazine rings .
Q. What preliminary biological assays are suitable for evaluating its therapeutic potential?
- Screening Protocols :
- Antimicrobial Activity : Broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values ≤50 µg/mL indicating promise .
- Cytotoxicity Testing : MTT assays on human cell lines (e.g., HEK-293) assess selectivity. A selectivity index (IC normal cells / IC cancer cells) >10 suggests low off-target toxicity .
Advanced Research Questions
Q. How can computational modeling optimize the synthesis and predict bioactivity?
- Integrated Approach :
- DFT Calculations : Gaussian 09 at the B3LYP/6-311G(d,p) level predicts reaction transition states and stabilizes intermediates via electron density mapping .
- Molecular Docking : AutoDock Vina screens binding affinities to targets like M. tuberculosis enoyl-ACP reductase (PDB: 4TZK). A docking score ≤−7.0 kcal/mol correlates with experimental anti-TB activity .
- Machine Learning : Bayesian optimization algorithms iteratively refine reaction conditions (e.g., solvent ratio, temperature) to maximize yield, reducing trial-and-error experimentation .
Q. What mechanistic insights explain contradictions in reported biological activity data?
- Case Study : Discrepancies in antimicrobial efficacy may arise from:
- Protonation States : The sulfone group’s pKa (~1.5) affects membrane permeability in acidic microenvironments (e.g., bacterial biofilms) .
- Metabolic Stability : Cytochrome P450 assays (e.g., CYP3A4) reveal rapid oxidation of the thioether linkage in some analogs, reducing in vivo half-life .
Q. How do structural modifications to the thioether linker impact pharmacological properties?
- SAR Findings :
- Electron-Withdrawing Groups : Substituting the benzoxazine methyl group with -CF increases electrophilicity, enhancing DNA intercalation (validated via ethidium bromide displacement assays) .
- Steric Effects : Bulky substituents on the benzothiadiazine ring reduce off-target kinase inhibition (e.g., IC >10 µM against JAK2 vs. <1 µΜ for unmodified analogs) .
Methodological Resources
- Synthesis Optimization : Use Design of Experiments (DoE) with JMP software to model interactions between temperature, catalyst loading, and solvent polarity .
- Data Reproducibility : Cross-validate NMR assignments using 2D techniques (HSQC, HMBC) and compare with PubChem reference spectra (CID: B2378860) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
